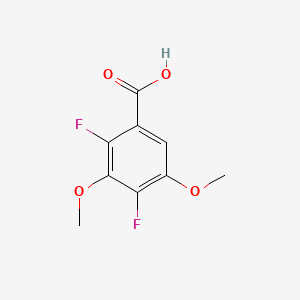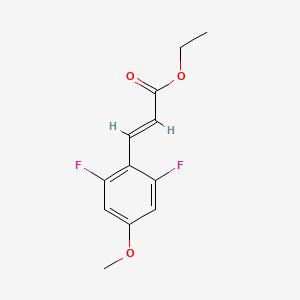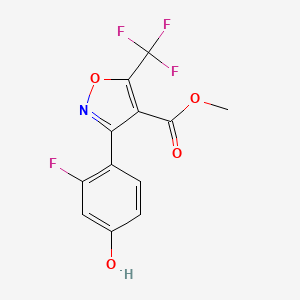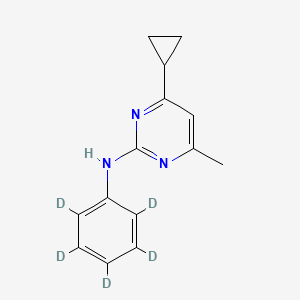![molecular formula C30H41NO7 B569106 (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1431511-18-0](/img/structure/B569106.png)
(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.658. The purity is usually 95%.
BenchChem offers high-quality (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Synthesis and Configuration Assignment : The synthesis of 3-hydroxy-2-methylene-3-phenylpropanoic acid and its conversion into methyl 3-hydroxy-2-methyl-3-phenylpropanoate was achieved, providing insights into the stereochemistry of these compounds (Drewes et al., 1992).
Enantioselective Synthesis : Research on 3-aminopropanoic acid derivatives showed enantioselective synthesis routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Biochemical Applications
Immunosuppressive Activity : The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols revealed their potential as immunosuppressive agents, offering insights into their use in medical applications (Kiuchi et al., 2000).
Antioxidant Compounds : New phenylpropanoids isolated from Lindelofia stylosa were found to have significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related research (Choudhary et al., 2008).
Catalytic and Chemical Synthesis
Catalysis in Hydrocarbonylation : A study on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes demonstrated the production of butane-1,4-diol and 2-methylpropan-1-ol, offering insights into chemical synthesis processes (Simpson et al., 1996).
Synthesis of Luminescent Molecular Crystals : The creation of molecular crystals using (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid showed potential for stable photoluminescence, indicating applications in materials science (Zhestkij et al., 2021).
Biocatalysis and Medicinal Chemistry
Biocatalysis with Methylobacterium : The use of Methylobacterium Y1-6 for biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, illustrates applications in biocatalysis and pharmaceutical synthesis (Li et al., 2013).
Novel Calcium Antagonists : A study on calcium antagonists showed compounds with both calcium overload inhibition and antioxidant activity, suggesting therapeutic potential in cardiovascular diseases (Kato et al., 1999).
Synthesis of Antioxidant Derivatives : The synthesis of new 2-oxazoline and salicylic acid derivatives from methyl salicylate highlighted their potential as antioxidants and cytotoxic agents, demonstrating applications in medicinal chemistry (Djurendić et al., 2010).
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-LASJEQTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71316751 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


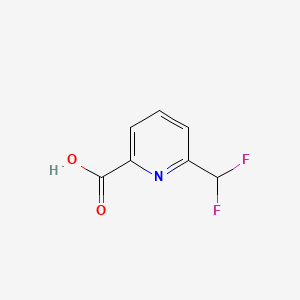
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
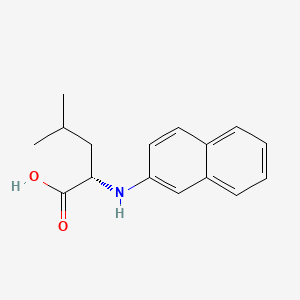


![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
